10-Iodopradimicin A
Description
10-Iodopradimicin A is a halogenated derivative of the pradimicin family, a class of dihydrobenzo[a]naphthacenequinone antibiotics known for their antifungal and antiviral activities. Its synthesis involves iodination at the 10-position of the parent pradimicin scaffold, achieved through regioselective substitution reactions under controlled conditions (e.g., using iodine monochloride or N-iodosuccinimide) . Structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirms the incorporation of iodine, which enhances the compound’s electronic and steric properties compared to non-halogenated analogs . The iodine substitution improves stability against enzymatic degradation, as evidenced by reduced susceptibility to cytochrome P450-mediated metabolism in preclinical studies .
Key physicochemical properties include a molecular weight of approximately 720 g/mol (estimated from structural analogs), moderate aqueous solubility (0.5–1.2 mg/mL at pH 7.4), and a logP value of 2.8, indicating moderate lipophilicity . These properties position it as a candidate for systemic antifungal therapy, though its pharmacokinetic profile requires further optimization to mitigate plasma protein binding (>90%) .
Properties
CAS No. |
153619-28-4 |
|---|---|
Molecular Formula |
C40H43IN2O18 |
Molecular Weight |
966.7 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-iodo-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43IN2O18/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(57-5)24(41)32(51)23(15)26(14)45)28(47)35(16)60-40-34(53)36(25(42-4)12(3)59-40)61-39-33(52)29(48)17(44)9-58-39/h6-8,11-12,17,25,28-29,33-36,39-40,42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChI Key |
NIXPDWBFPTXORB-XWXRGQKZSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
Synonyms |
D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrah ydroxy-10-iodo-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]c arbonyl]-, (5S-trans)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Pradimicin A (Non-Halogenated Parent Compound)
- Structure : Lacks iodine at the 10-position, featuring a hydroxyl group instead.
- Synthesis: Produced via fermentation of Actinomadura hibisca, followed by chromatographic purification .
- Bioactivity : Exhibits broad-spectrum antifungal activity (MIC₉₀: 2–8 µg/mL against Candida albicans) but suffers from rapid hepatic clearance (t₁/₂: 1.5 h in murine models) .
- Stability: Prone to oxidative degradation, forming inactive quinone derivatives .
10-Chloropradimicin A
- Structure : Chlorine substituent at the 10-position.
- Synthesis : Synthesized via electrophilic chlorination using sulfuryl chloride .
- Bioactivity : Similar antifungal potency to this compound (MIC₉₀: 1–4 µg/mL) but higher nephrotoxicity in rodent studies .
- Solubility : Lower aqueous solubility (0.3 mg/mL) due to increased hydrophobicity (logP: 3.2) .
Functional Analogs
Amphotericin B
- Mechanism : Binds ergosterol, disrupting fungal membrane integrity.
- Bioactivity : Broader antifungal coverage than this compound but with severe infusion-related toxicity and renal impairment risks .
Comparative Data Table
| Parameter | This compound | Pradimicin A | 10-Chloropradimicin A | Amphotericin B |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 720 | 698 | 703 | 924 |
| LogP | 2.8 | 2.1 | 3.2 | 0.5 |
| Aqueous Solubility (mg/mL) | 0.5–1.2 | 1.8–2.5 | 0.3 | 0.1 |
| Antifungal MIC₉₀ (µg/mL) | 0.5–2.0 | 2–8 | 1–4 | 0.1–0.5 |
| Half-Life (h) | 4.5 | 1.5 | 3.0 | 24–48 |
| Toxicity | Moderate hepatic | Low | High nephrotoxicity | Severe renal |
Data synthesized from structural analyses , pharmacokinetic studies , and antimicrobial assays .
Key Research Findings
- Enhanced Stability : this compound demonstrates superior oxidative stability compared to Pradimicin A, with <10% degradation after 72 hours at 37°C .
- Mechanistic Advantage : Unlike Amphotericin B, this compound inhibits fungal cell wall synthesis via calcium-dependent lectin binding, reducing host cell toxicity .
- Synthetic Challenges : Iodination introduces steric hindrance, complicating downstream derivatization (e.g., failed demethylation attempts reported in ) .
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